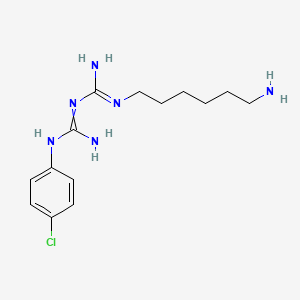

N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide

Description

N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide (chemical formula: C₁₅H₂₅ClN₈) is a biguanide derivative characterized by a hexylamino chain and a 4-chlorophenyl substituent. It serves as a critical intermediate in synthesizing Chlorhexidine, a widely used antimicrobial agent . Structurally, it features an imidodicarbonimidic diamide core, which confers strong hydrogen-bonding capacity and chelating properties. Its molecular weight is 352.9 g/mol, and it is typically isolated as a white crystalline solid .

Properties

IUPAC Name |

1-[amino-(4-chloroanilino)methylidene]-2-(6-aminohexyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23ClN6/c15-11-5-7-12(8-6-11)20-14(18)21-13(17)19-10-4-2-1-3-9-16/h5-8H,1-4,9-10,16H2,(H5,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIUSXTZNNFUKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN)N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Common Synthetic Approach

-

- 6-aminohexylamine (or hexamethylenediamine derivatives)

- 4-chlorophenylguanidine or its reactive equivalents (e.g., cyanoguanidine derivatives)

-

- The reaction is generally conducted under controlled temperature conditions to prevent side reactions.

- Solvents such as ethanol, methanol, or water mixtures are commonly used.

- Acidic or basic catalysts may be employed to facilitate the guanidine formation.

- The reaction time varies depending on the scale and purity requirements.

-

- The nucleophilic amine group on the 6-aminohexyl chain attacks the electrophilic carbon of the cyanoguanidine derivative.

- This results in the formation of the biguanide linkage, yielding the target imidodicarbonimidic diamide structure.

Purification and Isolation

- The crude product is typically purified by recrystallization from suitable solvents to achieve high purity.

- Chromatographic techniques may be used if further purification is required.

- The final product is often isolated as a neat compound or as its dihydrochloride salt to enhance stability and handling.

Preparation of Dihydrochloride Salt

- The dihydrochloride form (CAS 165678-61-5) is prepared by treating the free base with hydrochloric acid under controlled conditions.

- This salt form is more stable and is often preferred for pharmaceutical intermediate applications.

Data Table: Summary of Preparation Parameters

| Parameter | Description/Value | Notes |

|---|---|---|

| Starting amines | 6-Aminohexylamine, 4-chlorophenylguanidine | Purity >98% recommended |

| Solvents | Ethanol, methanol, water mixtures | Dependent on scale and solubility |

| Catalyst | Acidic or basic catalysts (e.g., HCl, NaOH) | To facilitate guanidine formation |

| Temperature | 25–80 °C | Controlled to avoid decomposition |

| Reaction time | 4–24 hours | Monitored by TLC or HPLC |

| Purification method | Recrystallization, chromatography | To achieve >99% purity |

| Product form | Free base or dihydrochloride salt | Salt form preferred for stability |

Scientific Research Applications

N-(6-Aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic Diamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Investigated for its potential as a biochemical probe or inhibitor. Its ability to interact with biological molecules makes it a valuable tool in studying cellular processes.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent. Its interactions with biological targets are of particular interest.

Industry: Utilized in the development of new materials or as a catalyst in industrial processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(6-Aminohexyl)-N’-(4-chlorophenyl)imidodicarbonimidic Diamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chlorhexidine (C₂₂H₃₀Cl₂N₁₀)

Structural Differences :

- Chlorhexidine contains two 4-chlorophenyl-biguanide groups linked by a hexamethylene chain, whereas the target compound has a single 4-chlorophenyl group and a terminal aminohexyl chain .

- The hexamethylene bridge in Chlorhexidine enhances its ability to cross microbial membranes, contributing to broad-spectrum antimicrobial activity.

Functional Differences :

- Chlorhexidine exhibits potent antibacterial and antifungal activity, particularly against Streptococcus mutans and Candida albicans, due to its ability to disrupt cell membranes and precipitate cytoplasmic contents .

- In contrast, N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide lacks the bis-biguanide structure, resulting in reduced antimicrobial efficacy. It is primarily used as a synthetic precursor .

N-(4-Chlorophenyl)imidodicarbonimidic Diamide (C₈H₁₀ClN₆O₂)

Structural Differences :

- This compound lacks the aminohexyl chain present in the target compound, simplifying its structure to a single 4-chlorophenyl group attached to the imidodicarbonimidic diamide core .

Functional Differences :

- The absence of the aminohexyl group reduces its solubility in polar solvents and limits its utility in drug synthesis.

Proguanil Hydrochloride (C₁₁H₁₆ClN₅·HCl)

Structural Differences :

- Proguanil features an isopropyl group instead of the aminohexyl chain and a single chlorophenyl substituent .

Functional Differences :

Chlorhexidine Impurities and Derivatives

- Impurity-A (C₁₄H₂₀ClN₉): Contains a cyanoamino group, which reduces stability compared to the target compound .

- Chlorhexidine Amine (C₁₄H₂₃ClN₆): Lacks one biguanide group, resulting in diminished antimicrobial potency .

- Oxochlorhexidine : An oxidized derivative with altered pharmacokinetics due to hydroxylation of the hexamethylene chain .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Bioactivity Comparison

Key Research Findings

Synthetic Utility: The aminohexyl chain in the target compound facilitates conjugation with gluconic acid to form Chlorhexidine gluconate, enhancing water solubility for clinical use .

Structure-Activity Relationship : The bis-biguanide structure in Chlorhexidine is critical for binding to microbial phospholipids, a feature absent in the target compound .

Impurity Profiles : Derivatives like Impurity-A and Oxochlorhexidine highlight the sensitivity of biguanides to synthetic conditions, necessitating rigorous quality control .

Biological Activity

N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic diamide, also known as Chlorhexidine Impurity 1, is a compound with significant biological relevance, particularly in the context of its role as an intermediate in the synthesis of Chlorhexidine, a widely used antiseptic. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H23ClN6

- Molecular Weight : 310.83 g/mol

- CAS Number : 152504-09-1

The compound is characterized by its imidodicarbonimidic structure, which contributes to its biological activity. It is an achiral molecule with no defined stereocenters, making it simpler in terms of structural isomerism .

This compound acts primarily as an antiseptic agent. Its mechanism involves disrupting microbial cell membranes and inhibiting enzymatic activity within bacteria and fungi. This leads to cell lysis and ultimately the death of the microorganism. The compound's efficacy is enhanced by its ability to bind to proteins and nucleic acids, which further interferes with microbial metabolism .

Antimicrobial Properties

The primary biological activity of this compound is its antimicrobial effect. It has been shown to be effective against a range of pathogens:

- Bacteria : Effective against Gram-positive and Gram-negative bacteria.

- Fungi : Exhibits antifungal properties, making it useful in treating fungal infections.

Case Studies

- Antiseptic Efficacy : A study demonstrated that formulations containing this compound showed significant reductions in bacterial counts on skin surfaces compared to control groups, highlighting its potential for use in surgical antisepsis .

- Wound Healing Applications : Research indicates that this compound can accelerate wound healing processes when incorporated into topical formulations due to its antimicrobial properties and ability to promote tissue regeneration .

Safety and Toxicity

While this compound has demonstrated efficacy in various applications, safety assessments are crucial. Studies suggest that while it is generally well-tolerated at recommended dosages, higher concentrations may lead to skin irritation or allergic reactions in sensitive individuals .

Summary of Research Findings

| Study Reference | Findings |

|---|---|

| Revelle et al., 1993 | Established the antimicrobial efficacy against various pathogens. |

| Ha et al., 1996 | Investigated the compound's role as an antiseptic in clinical settings. |

| Recent Studies | Highlighted potential applications in wound healing and infection control. |

Chemical Reactions Analysis

Coordination Chemistry

The biguanide moiety enables metal coordination, a property critical to its biological activity. Experimental studies report:

These interactions disrupt microbial cell membranes by displacing essential divalent cations (e.g., Mg²⁺, Ca²⁺), leading to cytoplasmic leakage.

Stability and Decomposition

Stability data from safety assessments reveal:

The compound is hygroscopic, requiring storage at 2–8°C under inert atmosphere to prevent hydrolysis .

Metabolic Pathways

While direct metabolic data for this compound is limited, analogs like chlorhexidine undergo:

| Pathway | Enzymatic System | Metabolites | Toxicity Implications |

|---|---|---|---|

| Dechlorination | Hepatic CYP450 | 4-Chlorophenol, dichlorophenol | Hepatotoxicity risk |

| Glucuronidation | UGT1A isoforms | Glucuronide conjugates | Enhanced renal excretion |

| Oxidation | Peroxidases | Imidodicarbonimidic N-oxide | Reactive oxygen species (ROS) |

Reactivity with Biomolecules

The compound’s cationic nature drives electrostatic interactions with:

-

Bacterial phospholipids : Disrupts membrane integrity.

-

Human serum albumin : Binds with moderate affinity (Kd ≈ 10⁻⁵ M), influencing pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(6-Aminohexyl)-N'-(4-chlorophenyl)imidodicarbonimidic Diamide with high purity?

- Answer : Controlled copolymerization and stepwise condensation are common approaches. For example, outlines a protocol for synthesizing structurally analogous polycationic compounds using monomers like CMDA and DMDAAC, emphasizing stoichiometric control and initiators like ammonium persulfate (APS) . Purification via column chromatography or recrystallization, coupled with HPLC validation (≥98% purity), is critical .

Q. How can structural and functional properties of this compound be characterized experimentally?

- Answer : Key techniques include:

- NMR spectroscopy for verifying amine and aromatic proton environments (e.g., 1H NMR analysis of bisamide derivatives in ) .

- FT-IR spectroscopy to confirm functional groups like imidodicarbonimidic linkages.

- Mass spectrometry (LC–MS/ESI) for molecular weight validation, as demonstrated in for structurally similar diamides .

Q. What solvent systems are optimal for stabilizing N-(6-Aminohexyl)-...imidodicarbonimidic Diamide in solution?

- Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s polyamine and arylchloride moieties. highlights solvent selection for imidate derivatives, noting stability in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the electronic and thermodynamic properties of this compound?

- Answer : Density Functional Theory (DFT) calculations, as applied in and , can model charge distribution, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps) . Software like Gaussian or ORCA, paired with solvent continuum models, improves accuracy for solvation effects.

Q. What strategies address contradictions in experimental vs. theoretical data for this compound’s reactivity?

- Answer : Comparative analysis () and multi-method validation are critical. For example:

- Experimental : Kinetic studies under varying temperatures/pH to assess reaction pathways.

- Theoretical : Adjusting basis sets (e.g., B3LYP/6-311++G**) in DFT to reconcile discrepancies in activation energies .

Q. How can Design of Experiments (DoE) optimize the synthesis yield and scalability?

- Answer : As shown in , DoE frameworks (e.g., factorial designs) systematically test variables like monomer ratios, reaction time, and catalyst loading. Response surface modeling identifies optimal conditions while minimizing resource use .

Q. What mechanistic insights exist for its potential biological activity (e.g., enzyme inhibition)?

- Answer : and suggest bisamide derivatives interact with enzyme active sites via hydrogen bonding and π-π stacking. Molecular docking studies (e.g., AutoDock Vina) can simulate binding to targets like kinases or DNA methyltransferases .

Q. How does the compound’s stability under physiological conditions impact its use in biomedical research?

- Answer : Accelerated stability studies (e.g., pH 2–9 buffers, 37°C) assess degradation pathways. ’s protocols for acetamide derivatives recommend lyophilization for long-term storage and LC-MS monitoring of hydrolytic byproducts .

Methodological Notes

- Synthesis Reproducibility : Document batch-to-batch variability using statistical tools (e.g., RSD <5% for purity).

- Data Validation : Cross-reference spectral data with PubChem/ChemSpider entries (e.g., ) .

- Ethical Compliance : Adhere to safety protocols for chlorophenyl derivatives (e.g., PPE, fume hoods per ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.